molecular formula C17H10ClN3O2S B2793820 N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898482-91-2

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2793820
CAS No.: 898482-91-2
M. Wt: 355.8
InChI Key: GXFRRLXQPYQPCZ-UHFFFAOYSA-N
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Description

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 . The compound is in solid form .


Synthesis Analysis

A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The synthesis process involved multi-step reactions .


Molecular Structure Analysis

The SMILES string of the compound is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key is BCQXILHHRAEBLY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .


Physical and Chemical Properties Analysis

The compound is in solid form . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements include P305 + P351 + P338 .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-11-6-7-12-15(8-11)24-17(19-12)20-16(22)13-9-14(23-21-13)10-4-2-1-3-5-10/h1-9H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRRLXQPYQPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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